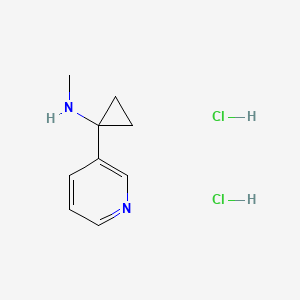

N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride

Description

N-Methyl-1-pyridin-3-ylcyclopropan-1-amine dihydrochloride is a cyclopropane-containing amine derivative with a pyridin-3-yl substituent and two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility compared to the free base, a critical feature for pharmaceutical applications.

Properties

IUPAC Name |

N-methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-10-9(4-5-9)8-3-2-6-11-7-8;;/h2-3,6-7,10H,4-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNHJOISPONAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylpyridin-3-amine with cyclopropanecarboxylic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Methyl-1-pyridin-3-ylcyclopropan-1-amine dihydrochloride with structurally or functionally related dihydrochloride salts:

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility | Key Structural Features | Applications/Notes | References |

|---|---|---|---|---|---|---|---|

| N-Methyl-1-pyridin-3-ylcyclopropan-1-amine dihydrochloride (Target) | C9H14Cl2N2 (inferred) | ~245.14 (calc.) | Not reported | pH-dependent (inferred) | Cyclopropane, pyridin-3-yl, dihydrochloride | Hypothesized for CNS or kinase targeting | – |

| 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride | C17H21Cl2N3 | 338.27 | Not reported | Not reported | Pyridin-3-ylmethyl, indole | Research chemical (structural studies) | |

| (R)-3-Piperidin-3-amine dihydrochloride | C5H14Cl2N2 | 173.08 | 190–195 | Water-soluble | Piperidine ring, chiral center | Metal chelation (e.g., Wilson’s disease) | |

| Capmatinib dihydrochloride | C23H18Cl2N6O | 489.33 | Not reported | pH-dependent, hygroscopic | Non-chiral, polymorphic | Anticancer (MET inhibitor) | |

| N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride | C7H15ClN2O | 178.66 | Not reported | Not reported | Oxetane, azetidine | Pharmaceutical intermediate | |

| Trientine dihydrochloride | C6H18Cl2N4 | 219.14 | Not reported | Water-soluble | Linear tetraamine | Copper chelation therapy |

Key Observations:

- Cyclopropane vs. Heterocycles : The target compound’s cyclopropane ring provides conformational rigidity, distinct from the piperidine () or oxetane/azetidine () moieties in analogs.

- Pyridine Moieties : Both the target compound and the indole-pyridine derivative () incorporate pyridin-3-yl groups, which may enhance binding to biological targets via π-π interactions or hydrogen bonding.

- Salt Forms: Dihydrochloride salts generally exhibit higher solubility than monohydrochlorides (e.g., capmatinib dihydrochloride’s pH-dependent solubility vs. 3-chloro-N-methylpropan-1-amine hydrochloride in ).

Biological Activity

N-Methyl-1-pyridin-3-ylcyclopropan-1-amine; dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by various research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Chemical Formula : C₈H₁₂Cl₂N₂

- Molecular Weight : 227.12 g/mol

- Solubility : Soluble in water and organic solvents

The structure features a pyridine ring attached to a cyclopropane amine, which contributes to its biological activity through interactions with various molecular targets.

The biological activity of N-Methyl-1-pyridin-3-ylcyclopropan-1-amine; dihydrochloride is attributed to its ability to interact with specific enzymes and receptors. The pyridine moiety enhances binding affinity, while the cyclopropane ring provides structural rigidity, influencing pharmacokinetics and dynamics.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, suggesting potential applications as an antibiotic agent.

2. Anticancer Activity

In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For example, it has shown efficacy against certain cancer cell lines, indicating its potential as an anticancer therapeutic. The mechanism involves modulation of cell signaling pathways that regulate apoptosis and cell cycle progression .

3. Neuroprotective Effects

Preliminary data suggest that N-Methyl-1-pyridin-3-ylcyclopropan-1-amine; dihydrochloride may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, where it exhibited the ability to reduce oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

Synthesis and Preparation Methods

The synthesis of N-Methyl-1-pyridin-3-ylcyclopropan-1-amine; dihydrochloride typically involves cyclopropanation reactions using pyridine derivatives:

- Cyclopropanation Reaction : Pyridine is reacted with cyclopropylamine under specific conditions (temperature, pressure) using a catalyst.

- Purification : The product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Methyl-1-pyridin-3-ylcyclopropan-1-amine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclopropanation and amine alkylation. Key steps include:

- Cyclopropane ring formation : Using carbene insertion or [2+1] cycloaddition strategies under controlled temperatures (e.g., −78°C to room temperature) .

- Amine methylation : Employing reductive amination or nucleophilic substitution with methyl iodide, requiring inert atmospheres to prevent side reactions .

- Hydrochloride salt formation : Precipitation in polar solvents like ethanol or acetone.

- Yield optimization depends on solvent polarity (e.g., THF vs. DCM), stoichiometric ratios, and pH control during salt formation. Purity is validated via HPLC (>95%) and elemental analysis .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclopropane ring geometry and amine proton environments. Aromatic pyridine protons appear as distinct doublets in δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 195.1) and fragmentation patterns .

- X-ray crystallography : Resolves diastereomeric configurations (if present) and hydrogen-bonding networks in the crystal lattice .

Advanced Research Questions

Q. How can researchers design experiments to investigate enantioselective interactions of this compound with biological targets?

- Methodological Answer :

- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or capillary electrophoresis to isolate enantiomers .

- Binding assays : Conduct competitive displacement studies with radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to measure IC₅₀ values.

- Molecular docking : Pair with MD simulations (e.g., GROMACS) to predict binding poses in receptor active sites. Validate via site-directed mutagenesis of key residues .

- Pharmacokinetic profiling : Compare plasma stability and BBB permeability of enantiomers using in vitro models (e.g., PAMPA) .

Q. What strategies address contradictory data in reported biological activities across studies?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values for kinase inhibition could stem from ATP concentration differences .

- Structural analogs : Compare activity of N-Methyl-1-pyridin-3-ylcyclopropan-1-amine dihydrochloride with its analogs (e.g., pyrrolidine vs. piperidine derivatives) to identify pharmacophore requirements .

- Metabolic interference : Use hepatic microsome assays to assess if metabolite generation (e.g., N-demethylation) affects observed activity .

Q. How can computational methods optimize the compound’s pharmacokinetic properties while retaining target affinity?

- Methodological Answer :

- QSAR modeling : Correlate substituent effects (e.g., cyclopropane vs. cyclohexane) with logP, solubility, and clearance rates .

- Free-energy perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., replacing pyridine with pyrimidine) .

- ADMET prediction : Use tools like SwissADME to balance lipophilicity (cLogP <3) and polar surface area (>60 Ų) for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.